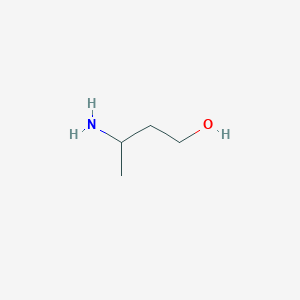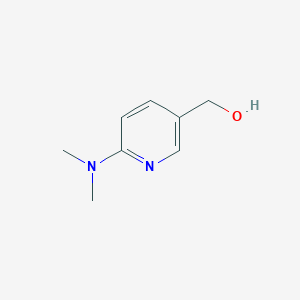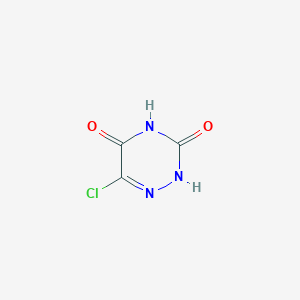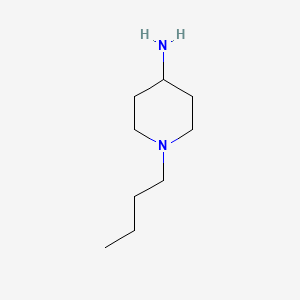![molecular formula C9H8ClN3O2 B1281252 7-氯吡唑并[1,5-a]嘧啶-5-羧酸乙酯 CAS No. 61098-37-1](/img/structure/B1281252.png)
7-氯吡唑并[1,5-a]嘧啶-5-羧酸乙酯
描述
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, also known as ECPPC, is a widely used compound in scientific research. It is an organic compound with a molecular formula of C9H7ClN2O2. ECPPC has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
合成和化学反应性
- 7-氯吡唑并[1,5-a]嘧啶-5-羧酸乙酯及其衍生物一直是合成各种杂环化合物的研究热点。例如,Drev 等人(2014 年)探索了 1-和 4-取代 7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成,证明了该化合物通过与不同胺和醇反应生成一系列衍生物的实用性 (Drev 等人,2014)。
- Auzzi 等人(1979 年)报道了 2-苯基-7-烷基/苯基吡唑并[1,5-a]嘧啶-5-羧酸乙酯的合成,进一步突出了该化合物在创建结构多样的衍生物方面的多功能性 (Auzzi 等人,1979)。
生物学应用
- 7-氯吡唑并[1,5-a]嘧啶-5-羧酸乙酯衍生物已显示出显着的生物活性。Youssef 等人(2013 年)合成了具有潜在生物学意义的衍生物,表明它们在开发生物活性化合物中的适用性 (Youssef 等人,2013)。
- Wu 等人(2006 年)发现该化合物的衍生物可以用作新型荧光分子,表明它们在基于荧光的应用中以及作为单子叶植物稗草的潜在抑制剂 (Wu 等人,2006)。
抗菌和抗肿瘤活性
- 一些研究集中于该化合物的衍生物的抗菌和抗肿瘤特性。例如,Abdallah 和 Elgemeie(2022 年)合成了新型吡唑并[1,5-a]嘧啶并评估了它们的抗菌活性,突出了它们作为 RNA 聚合酶抑制剂的潜力 (Abdallah & Elgemeie, 2022)。
- Xin(2012 年)研究了衍生物的抗肿瘤活性,为其在癌症治疗中的潜在应用提供了见解 (Xin, 2012)。
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
The future directions of research involving Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate and similar compounds are likely to focus on their potential applications in medicinal chemistry and material science . Their significant photophysical properties and high impact in medicinal chemistry make them an attractive area of study .
作用机制
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as pharmacophores in the treatment of cancer, inflammatory, and viral diseases .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been suggested as potential inhibitors of pi3k δ , indicating that they may interact with this enzyme to exert their effects.
Biochemical Pathways
If it acts as an inhibitor of pi3k δ, it could potentially affect the pi3k/akt/mtor pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
Some general properties can be inferred from its structure and physicochemical properties . It is predicted to have high gastrointestinal absorption and to be BBB permeant . Its Log Po/w values suggest moderate lipophilicity, which could influence its distribution and bioavailability .
Result of Action
Given its potential role as a pi3k δ inhibitor , it could potentially inhibit cell growth and proliferation.
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
生化分析
Biochemical Properties
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can influence the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on target enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .
属性
IUPAC Name |
ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7(10)13-8(12-6)3-4-11-13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUEGUVGJXUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494480 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-37-1 | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)






![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)



